molecular formula C17H18N2O4 B5853782 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide CAS No. 6005-75-0

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5853782
CAS No.: 6005-75-0
M. Wt: 314.34 g/mol
InChI Key: NTYXWMLMWUORLB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methoxyphenethylamine and 4-methyl-3-nitrobenzoic acid.

    Amide Bond Formation: The amide bond is formed by reacting 4-methoxyphenethylamine with 4-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 4-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 4-methoxyphenethylamine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, especially those involving nitroaromatic compounds.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]acetamide: This compound is similar in structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-methoxyphenethylamine: This compound is a precursor in the synthesis and shares the methoxyphenyl and ethyl moieties but lacks the amide and nitro functionalities.

Uniqueness: N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and amide groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the amide group provides stability and potential for hydrogen bonding interactions.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-6-14(11-16(12)19(21)22)17(20)18-10-9-13-4-7-15(23-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXWMLMWUORLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975480
Record name N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6005-75-0
Record name N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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